(4-Bromo-phenyl)-ethyl-carbamic acid tert-butyl ester
Overview
Description
(4-Bromo-phenyl)-ethyl-carbamic acid tert-butyl ester is an organic compound that features a brominated phenyl ring attached to an ethyl-carbamic acid moiety, which is further esterified with a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-phenyl)-ethyl-carbamic acid tert-butyl ester typically involves the following steps:
Bromination: The starting material, phenyl ethyl carbamic acid, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Esterification: The brominated intermediate is then esterified with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-phenyl)-ethyl-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution: Reagents like sodium amide, thiourea, or sodium alkoxide in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Various substituted phenyl derivatives.
Oxidation: Brominated phenyl carboxylic acids.
Reduction: Brominated phenyl alcohols.
Hydrolysis: (4-Bromo-phenyl)-ethyl-carbamic acid and tert-butyl alcohol.
Scientific Research Applications
(4-Bromo-phenyl)-ethyl-carbamic acid tert-butyl ester has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Bromo-phenyl)-ethyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the carbamic acid moiety play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- (4-Chloro-phenyl)-ethyl-carbamic acid tert-butyl ester
- (4-Fluoro-phenyl)-ethyl-carbamic acid tert-butyl ester
- (4-Iodo-phenyl)-ethyl-carbamic acid tert-butyl ester
Uniqueness
(4-Bromo-phenyl)-ethyl-carbamic acid tert-butyl ester is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties compared to its chloro, fluoro, and iodo analogs. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
tert-butyl N-(4-bromophenyl)-N-ethylcarbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2/c1-5-15(12(16)17-13(2,3)4)11-8-6-10(14)7-9-11/h6-9H,5H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXUDDAATBQEPRW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=C(C=C1)Br)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.